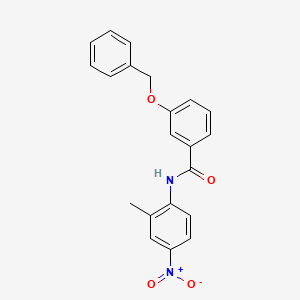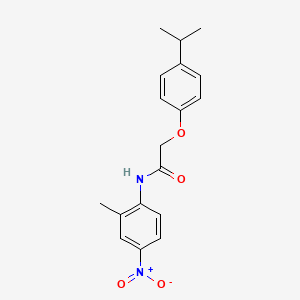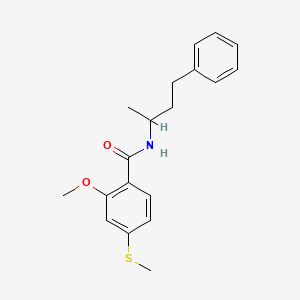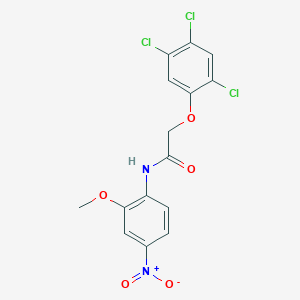
N-(2-methoxy-4-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as nitrophenyl-2,4,5-trichlorophenoxyacetamide or NTA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
NTA is a prodrug that is activated by the enzyme nitroreductase. Nitroreductase reduces the nitro group of NTA to its corresponding amine, which can then undergo further reactions. The mechanism of action of NTA is based on the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. The exact mechanism of action of NTA is still under investigation.
Biochemical and Physiological Effects
NTA has been shown to have cytotoxic effects on cancer cells. This is due to the formation of reactive intermediates that can interact with DNA, leading to DNA damage and cell death. NTA has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTA has several advantages as a tool for studying the mechanism of action of enzymes. It is a small molecule that can be easily synthesized, and its reaction with nitroreductase can be monitored using various techniques. However, NTA has several limitations. It is a prodrug that requires activation by nitroreductase, and the exact mechanism of action of NTA is still under investigation.
Direcciones Futuras
NTA has potential as a tool for studying the mechanism of action of enzymes and as a potential anticancer agent. Future research should focus on elucidating the exact mechanism of action of NTA and identifying potential targets for its anticancer activity. Additionally, the development of new synthetic methods for NTA and its analogs may lead to the discovery of new compounds with improved properties.
Aplicaciones Científicas De Investigación
NTA has been used in scientific research as an herbicide, but its use has been discontinued due to its harmful effects on the environment. However, NTA has been shown to have potential as a tool for studying the mechanism of action of certain enzymes. Specifically, NTA has been used as a substrate for the enzyme nitroreductase, which converts NTA to its corresponding amine. This reaction can be monitored using various techniques such as HPLC, UV-Vis spectroscopy, and mass spectrometry.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O5/c1-24-14-4-8(20(22)23)2-3-12(14)19-15(21)7-25-13-6-10(17)9(16)5-11(13)18/h2-6H,7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFFOJLURBNHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-7-{[4-(2-propoxyethyl)piperazin-1-yl]carbonyl}-1H-imidazo[1,2-b]pyrazole](/img/structure/B3981777.png)
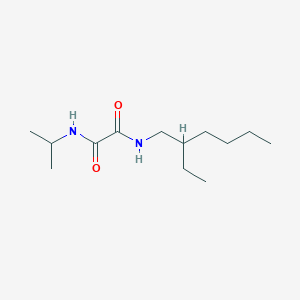
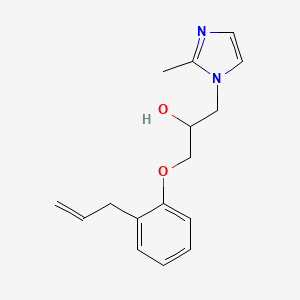
![1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981804.png)
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3981812.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B3981826.png)
![N-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3981835.png)

